molecular formula C16H22F2N4O B12270993 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine

Cat. No.: B12270993
M. Wt: 324.37 g/mol
InChI Key: QPEKUFVBRXWSIW-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. The difluoropiperidine moiety is introduced through a series of fluorination reactions. The final step involves the coupling of the piperidine derivative with a pyrimidine precursor under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, halides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
  • 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine is unique due to its specific structural features, such as the difluoropiperidine moiety and the pyrimidine ring

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H22F2N4O

Molecular Weight

324.37 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C16H22F2N4O/c1-12-2-7-19-15(20-12)22-8-3-13(4-9-22)14(23)21-10-5-16(17,18)6-11-21/h2,7,13H,3-6,8-11H2,1H3

InChI Key

QPEKUFVBRXWSIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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